7-benzyl-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
The compound 7-benzyl-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a structurally complex quinazolinone derivative. Its core quinazolinone scaffold is fused with a [1,3]dioxolo ring at positions 4 and 5, a benzyl group at position 7, and a sulfanyl-linked 3-(4-fluorophenyl)-1,2,4-oxadiazole moiety at position 4. The 1,2,4-oxadiazole group enhances metabolic stability and binding affinity through hydrogen-bonding interactions, while the 4-fluorophenyl substituent may improve lipophilicity and target specificity .
Properties
IUPAC Name |
7-benzyl-6-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN4O4S/c26-17-8-6-16(7-9-17)23-28-22(34-29-23)13-35-25-27-19-11-21-20(32-14-33-21)10-18(19)24(31)30(25)12-15-4-2-1-3-5-15/h1-11H,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRRWEZBDOSZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=N3)SCC4=NC(=NO4)C5=CC=C(C=C5)F)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of the Dioxolo Ring: The dioxolo ring can be introduced via a cyclization reaction involving appropriate diol precursors.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Formation of the Oxadiazole Moiety: The oxadiazole moiety can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives.
Final Coupling Reaction: The final step involves coupling the oxadiazole moiety with the quinazolinone core through a sulfanyl linkage, typically using thiol reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Reactivity and Functional Group Interactions
The compound’s reactivity is driven by its heterocyclic framework and substituents:
-
Sulfanyl group (-S-) :
-
Nucleophilic substitution : Susceptible to alkylation or oxidation (e.g., conversion to sulfinyl or sulfonyl groups).
-
Antioxidant activity : Potential radical scavenging due to sulfur’s redox properties.
-
-
Oxadiazole ring :
-
Quinazolinone core :
-
Enzyme inhibition : Structural motifs (e.g., fused dioxolo rings) may interfere with kinase or protease activity.
-
Analytical Characterization
Key techniques for verifying structural integrity include:
| Method | Purpose | Key Observables |
|---|---|---|
| NMR spectroscopy | Confirm aromatic and heterocyclic regions | Distinct signals for quinazolinone, oxadiazole, and sulfanyl protons |
| Mass spectrometry | Molecular weight and purity | Exact mass matching C₂₄H₁₈F₂N₄O₄S |
| HPLC | Reaction monitoring and purification | Retention time consistency across batches |
Biological and Chemical Implications
While direct data on the target compound is limited, analogous quinazolinone-oxadiazole hybrids exhibit:
-
Enzyme binding affinity : Molecular docking studies suggest interactions with kinases or proteases.
-
Anti-inflammatory activity : Quinazoline derivatives often modulate cytokine pathways.
-
Metabolic stability : Sulfanyl groups may influence pharmacokinetics, requiring optimization via structural analogs.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step procedures that include the formation of the oxadiazole ring and subsequent functionalization to introduce the benzyl and sulfanyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Several studies have demonstrated that derivatives of quinazolinones possess significant anticancer properties. The presence of the oxadiazole moiety is believed to enhance these effects by interacting with specific cellular pathways involved in tumor growth and proliferation .
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory responses, making it a candidate for treating inflammatory diseases .
Case Studies
- Antitumor Efficacy : A study published in a peer-reviewed journal evaluated the anticancer effects of similar quinazolinone derivatives in vitro. The results indicated significant cytotoxicity against breast cancer cell lines, highlighting the potential of compounds with similar structures to serve as lead candidates for drug development .
- Antimicrobial Testing : In another study, the antimicrobial activity of various synthesized compounds including derivatives similar to 7-benzyl-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one was assessed against Gram-positive and Gram-negative bacteria. The findings revealed notable inhibition zones, suggesting strong antibacterial properties .
Mechanism of Action
The mechanism of action of 7-benzyl-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Moieties : The target’s 1,2,4-oxadiazole may offer superior metabolic stability compared to benzimidazole () or triazole () derivatives due to its resistance to enzymatic degradation .
Fluorophenyl vs. Methoxyphenyl : The electron-withdrawing fluorine in the target compound likely enhances hydrophobic interactions with receptors, contrasting with the electron-donating methoxy groups in ’s derivatives, which prioritize solubility .
Sulfanyl Linker : The thioether (-S-) bridge in the target compound could improve membrane permeability compared to amine or ester linkages in analogs .
Biological Activity
The compound 7-benzyl-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound features several significant functional groups that contribute to its biological activity:
- Benzyl group : Provides hydrophobic character.
- Oxadiazole moiety : Known for various biological activities including antimicrobial and anticancer effects.
- Dioxoloquinazolinone core : Associated with significant pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole derivatives often exhibit notable antimicrobial properties. For instance, studies have shown that similar oxadiazole compounds can inhibit the growth of various bacterial strains. The presence of the 4-fluorophenyl group may enhance these effects by increasing lipophilicity and facilitating membrane penetration .
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies. For example, derivatives of oxadiazoles have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The compound's ability to induce apoptosis in these cells is a focus of ongoing research .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in cancer cells.
- Apoptosis induction : Activation of caspases and other apoptotic pathways has been observed in treated cell lines.
- Antioxidant activity : Some studies suggest that oxadiazole derivatives can scavenge free radicals, reducing oxidative stress in cells .
Case Study 1: Anticancer Efficacy
A study conducted on a series of oxadiazole derivatives showed that modifications at the 3-position significantly influenced cytotoxicity against MCF-7 cells. The compound exhibited a promising IC50 value compared to standard chemotherapeutics like cisplatin .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties revealed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that the fluorine substitution enhanced antibacterial efficacy .
Q & A
Q. What spectroscopic techniques are essential for characterizing this compound?
The compound should be characterized using a combination of 1H/13C NMR to assign proton and carbon environments, FT-IR to confirm functional groups (e.g., sulfanyl, oxadiazole), and mass spectrometry (MS) for molecular ion verification. Reversed-phase HPLC is critical for purity assessment (>95%), with mobile-phase optimization to resolve structurally similar impurities . UV-Vis spectroscopy can monitor conjugation effects in the quinazolinone core .
Q. What synthetic strategies are used to construct the 1,2,4-oxadiazole moiety?
The 1,2,4-oxadiazole ring is typically synthesized via cyclocondensation of amidoximes with activated carboxylic acid derivatives (e.g., esters or acyl chlorides). For example, 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-methanethiol can be prepared by reacting 4-fluorobenzonitrile derivatives with hydroxylamine, followed by thiolation . Microwave-assisted synthesis may improve reaction efficiency and yield .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in cytotoxicity data across assays?
Contradictory cytotoxicity results (e.g., between Daphnia magna and mammalian cell lines) may arise from differences in membrane permeability or metabolic pathways. Use molecular docking to predict binding affinity to target enzymes (e.g., topoisomerases) and molecular dynamics simulations to assess stability in biological matrices. Cross-validate with metabolomic profiling to identify active metabolites and pharmacokinetic modeling to quantify bioavailability .
Q. What experimental design optimizes the sulfanyl linker’s stability under physiological conditions?
The sulfanyl group is prone to oxidation. To enhance stability:
- Test oxidative resistance using hydrogen peroxide or cytochrome P450-enriched microsomes.
- Replace the sulfanyl group with sulfone or sulfoxide analogs and compare bioactivity .
- Use accelerated stability studies (40°C/75% RH) with LC-MS monitoring to identify degradation products .
Q. How can structure-activity relationship (SAR) studies rationalize the role of the benzyl substituent?
- Synthesize analogs with substituted benzyl groups (e.g., electron-withdrawing -NO2 or electron-donating -OCH3) and evaluate cytotoxicity.
- Perform 3D-QSAR to correlate substituent electronic properties with activity.
- Use X-ray crystallography or DFT calculations to analyze steric effects on target binding .
Q. What strategies mitigate low yields in the quinazolinone core formation?
Low yields often result from competing side reactions (e.g., dimerization). Mitigation strategies include:
- Using high-dilution conditions to favor intramolecular cyclization.
- Employing Lewis acid catalysts (e.g., ZnCl2) to activate carbonyl groups.
- Optimizing solvent polarity (e.g., DMF for polar intermediates) .
Methodological Considerations
Q. How to validate the compound’s mechanism of action in enzyme inhibition assays?
- Use kinetic assays (e.g., fluorescence-based) to measure IC50 values against target enzymes.
- Perform competitive binding experiments with known inhibitors (e.g., camptothecin for topoisomerase I).
- Validate selectivity via panel screening against unrelated enzymes (e.g., kinases) .
Q. What analytical approaches confirm regioselectivity in heterocyclic ring formation?
- 2D NMR (e.g., HSQC, HMBC) to assign coupling patterns and verify ring connectivity.
- Isotopic labeling (e.g., 13C at carbonyl positions) to track cyclization pathways .
Data Contradiction Analysis
Q. How to address conflicting solubility data in polar vs. nonpolar solvents?
- Perform Hansen solubility parameter analysis to identify optimal solvents.
- Use co-solvency systems (e.g., PEG-400/water) for improved dissolution in biological assays .
Q. Why does the compound exhibit variable fluorescence in different pH conditions?
The quinazolinone core’s fluorescence is pH-dependent due to protonation/deprotonation of the N1 atom. Characterize using pH-dependent UV-Vis and fluorescence spectroscopy , and correlate with computational pKa predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
